ETA Receptor Antagonism in Rat Trachea: JKC-302 Exhibits Partial Blockade
JKC-302 functions as an ET-A receptor antagonist, but in contrast to the full antagonism often observed with some peptide and non-peptide ETA antagonists, it demonstrates a partial blockade profile. In isolated asthmatic rat trachea rings, JKC-302 partly blocked the contraction induced by endothelin-1 (ET-1) [1]. This partial antagonism is a distinct pharmacological feature that can be exploited for modulating, rather than completely silencing, ETA-mediated physiological responses. In contrast, the close analog JKC-301 is often characterized as a potent and selective ETA antagonist that fully blocks ET-1 evoked responses in functional assays, a qualitative difference in efficacy [2].
| Evidence Dimension | Functional ETA Receptor Antagonism Efficacy in Isolated Tissue |
|---|---|
| Target Compound Data | Partial blockade of ET-1-induced contraction in asthmatic rat trachea rings [1]. |
| Comparator Or Baseline | JKC-301 fully blocks ET-1-evoked functional responses in various tissue models and cell-based assays [2]. |
| Quantified Difference | A qualitative difference: JKC-302 is a partial antagonist, whereas JKC-301 is a full antagonist. An exact IC50 or pA2 value for JKC-302 is not reported in the public literature, representing a key knowledge gap. |
| Conditions | Ex vivo organ bath study using trachea rings from an asthmatic rat model. |
Why This Matters
This functional profile matters for researchers seeking to investigate ETA receptor modulation without complete signaling ablation, as partial antagonism may reveal nuanced physiological roles that full antagonists mask.
- [1] Huang T, et al. Role of endothelin and nitric oxide in the pathogenesis of asthma. Chinese Journal of Pathophysiology. 2001;(12):435-437. View Source
- [2] PeptideDB. JKC 301 product bioactivity summary. https://www.peptidedb.com/jkc-301.html View Source
